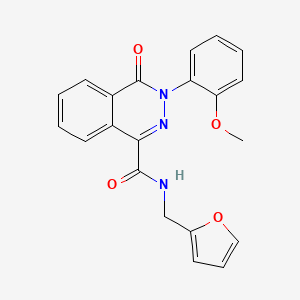
N-(2-furanylmethyl)-3-(2-methoxyphenyl)-4-oxo-1-phthalazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furanylmethyl)-3-(2-methoxyphenyl)-4-oxo-1-phthalazinecarboxamide is a member of phthalazines.
Scientific Research Applications
Ligand Affinity and Selectivity
N-(2-furanylmethyl)-3-(2-methoxyphenyl)-4-oxo-1-phthalazinecarboxamide is noted for its role as a ligand in research. Studies indicate that structurally related compounds exhibit high affinity for 5-HT1A serotonin receptors and selective binding characteristics. For example, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a related compound, is a high-affinity ligand for 5-HT1A receptors, displaying a Ki of 0.6 nM. Its affinity and selectivity have been the subject of extensive research (Raghupathi et al., 1991).
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of similar compounds has been conducted. For instance, studies focused on 4,5-Dimethoxy-3-(4′-methoxyphenyl)phthalide and its derivatives demonstrate the intricacies involved in synthesizing related compounds and analyzing their structures (Gore & Narasimhan, 1988).
Pharmacological Properties
Investigations into related compounds also extend to their pharmacological properties. For instance, analogs of the compound have been studied for their analgesic and anti-inflammatory properties. Phthaloylimidoalkyl derivatives, closely related to N-(2-furanylmethyl)-3-(2-methoxyphenyl)-4-oxo-1-phthalazinecarboxamide, have been evaluated for these properties, revealing interesting pharmacological effects (Okunrobo & Usifoh, 2006).
Antimicrobial Activity
Some studies have focused on the antimicrobial activity of structurally related compounds. The synthesis and evaluation of compounds like N-(2-methoxyphenyl)-3-oxobenzo[d]isothiazole-2(3H)-carboxamide indicate potential antimicrobial applications. These studies provide insights into how structural analogs of N-(2-furanylmethyl)-3-(2-methoxyphenyl)-4-oxo-1-phthalazinecarboxamide might be utilized in antimicrobial research (Wang et al., 2012).
Kinetics and Hydrolysis Studies
Kinetic studies and hydrolysis mechanisms of related compounds have been explored. For instance, the study of hydrolysis of N-(2'-methoxyphenyl)phthalamic acid under alkaline conditions provides valuable information about the chemical behavior and stability of related compounds (Sim et al., 2009).
properties
Product Name |
N-(2-furanylmethyl)-3-(2-methoxyphenyl)-4-oxo-1-phthalazinecarboxamide |
|---|---|
Molecular Formula |
C21H17N3O4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C21H17N3O4/c1-27-18-11-5-4-10-17(18)24-21(26)16-9-3-2-8-15(16)19(23-24)20(25)22-13-14-7-6-12-28-14/h2-12H,13H2,1H3,(H,22,25) |
InChI Key |
BFAMULUPCYNQRW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NCC4=CC=CO4 |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-pentanedioic acid](/img/structure/B1230574.png)
![5-(3,4-dimethoxyphenyl)-N-[1-[(2-methylphenyl)methyl]-4-pyrazolyl]-3-isoxazolecarboxamide](/img/structure/B1230577.png)
![N-(1,3-benzodioxol-5-yl)-3-ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1230580.png)
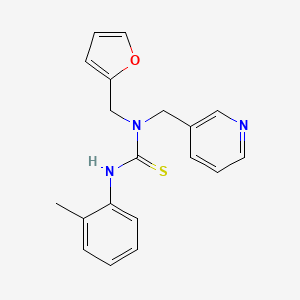
![6-[(4-Chloroanilino)methylidene]-3-prop-2-enoxy-1-cyclohexa-2,4-dienone](/img/structure/B1230583.png)
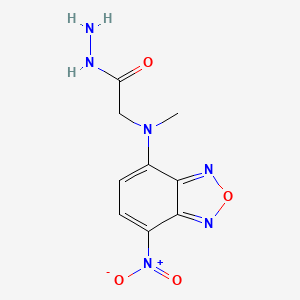

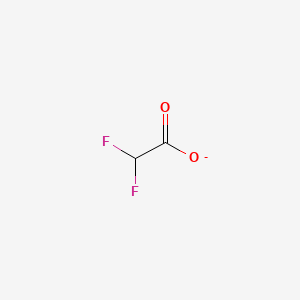
![2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide](/img/structure/B1230587.png)
![4-[[2-[(1,1-Dioxo-3-thiolanyl)amino]-2-oxoethyl]thio]-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1230590.png)
![2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1230592.png)
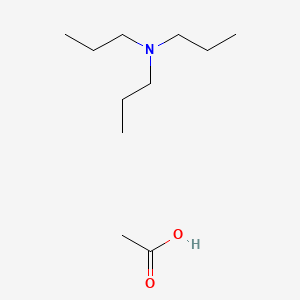
![2-[(2-fluorophenyl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B1230594.png)
